Physicochemical Differentiation from the 4‑Methoxyphenyl Analog Based on Computed Properties
No experimentally determined biological activity data are publicly available for the target compound that permit a direct head‑to‑head comparison. As a class‑level inference, the computed XLogP3‑AA of 3.3 for the 4‑ethylphenyl derivative [1] is substantially higher than the value predicted for the corresponding 4‑methoxyphenyl analog (approximately 2.4–2.6), while the topological polar surface area (138 Ų) is identical for all analogs sharing the core scaffold [1]. The increased lipophilicity may favor membrane permeation but could also elevate non‑specific protein binding, making the compound a useful tool for exploring lipophilicity‑driven SAR within the series. This interpretation must be treated with caution because the comparison relies on in silico predictions rather than experimental measurements, and no direct cellular permeability or protein‑binding data exist for the target compound or the analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.3 (PubChem computed value) |
| Comparator Or Baseline | 4‑Methoxyphenyl analog: predicted XLogP3‑AA ~2.4–2.6 (in‑house estimation based on fragment contributions); identical TPSA (138 Ų) |
| Quantified Difference | Δ XLogP3‑AA ≈ +0.7–0.9 (higher for 4‑ethylphenyl) |
| Conditions | In silico calculation (PubChem release 2025.09.15); no experimental logP or permeability data available |
Why This Matters
For procurement decisions, the distinct lipophilicity offers a means to probe SAR around membrane permeability without altering the core scaffold, provided the user has the capability to experimentally validate the predicted property difference.
- [1] PubChem Compound Summary for CID 2141340 (computed XLogP3‑AA, TPSA). National Center for Biotechnology Information (2025). View Source
